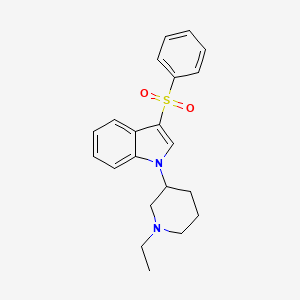
3-(Benzenesulfonyl)-1-(1-ethylpiperidin-3-yl)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzenesulfonyl)-1-(1-ethylpiperidin-3-yl)indole is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Benzenesulfonyl)-1-(1-ethylpiperidin-3-yl)indole is a compound that has garnered interest in medicinal chemistry, particularly for its potential anticancer properties. This indole derivative incorporates a piperidine moiety, which is often associated with various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The chemical formula of this compound is C21H24N2O2S with a molecular weight of 372.49 g/mol. The structure features an indole ring system, which is known for its versatility in drug development due to its ability to interact with various biological targets.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SKOV3 (Ovarian) | 4.2 | Inhibition of tubulin polymerization |
| A549 (Lung) | 3.1 | Induction of apoptosis and cell cycle arrest |
| MCF-7 (Breast) | 2.1 | Activation of pro-apoptotic pathways |
The compound's mechanism involves the inhibition of tubulin polymerization, a common pathway targeted by anticancer agents like colchicine and its analogs. Molecular docking studies have indicated that this compound binds effectively to the colchicine-binding site on tubulin, leading to enhanced biological activity compared to standard treatments .
Mechanistic Studies
Research has demonstrated that the compound induces apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, which is critical for preventing cell division and promoting apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed, leading to oxidative stress and subsequent cell death.
- Regulation of Apoptotic Proteins : The compound upregulates pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Case Studies
A pivotal study involving the use of this compound in vivo demonstrated its efficacy in reducing tumor size in xenograft models. Mice treated with the compound showed a significant decrease in tumor volume compared to control groups, supporting its potential as a therapeutic agent against various cancers .
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is often influenced by their structural features. In the case of this compound, the presence of the benzenesulfonyl group enhances solubility and bioavailability, while the piperidine ring contributes to its interaction with biological targets. SAR studies suggest that modifications to these groups can lead to improved potency and selectivity against cancer cell lines .
特性
CAS番号 |
651335-70-5 |
|---|---|
分子式 |
C21H24N2O2S |
分子量 |
368.5 g/mol |
IUPAC名 |
3-(benzenesulfonyl)-1-(1-ethylpiperidin-3-yl)indole |
InChI |
InChI=1S/C21H24N2O2S/c1-2-22-14-8-9-17(15-22)23-16-21(19-12-6-7-13-20(19)23)26(24,25)18-10-4-3-5-11-18/h3-7,10-13,16-17H,2,8-9,14-15H2,1H3 |
InChIキー |
JWXKHYYJTARSOV-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC(C1)N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















